molecular formula C15H24N4O3S B2513574 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine CAS No. 1706312-18-6

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine

货号: B2513574
CAS 编号: 1706312-18-6
分子量: 340.44
InChI 键: LJNVSTJWUMQKKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties and an unusually wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring acts as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability when incorporated into potential therapeutic agents . This core structure is found in several commercially available drugs and has demonstrated diverse activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects . The specific molecular architecture of this compound, which combines the oxadiazole unit with piperidine and pyrrolidine-sulfonyl moieties, suggests it has high potential as a key intermediate or lead compound in pharmaceutical development. The piperidine ring is a common feature in many biologically active compounds, and its functionalization with a sulfonyl group can influence the molecule's electronic properties, solubility, and ability to interact with biological targets. Researchers can utilize this compound in the synthesis of more complex derivatives, in high-throughput screening campaigns to identify new therapeutic targets, or as a tool compound in chemical biology to elucidate specific enzyme mechanisms or cellular pathways. Its unique structure makes it particularly relevant for projects aiming to develop novel enzyme inhibitors or receptor modulators. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for research reference purposes.

属性

IUPAC Name

3-cyclopropyl-5-[(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c20-23(21,18-7-1-2-8-18)19-9-3-4-12(11-19)10-14-16-15(17-22-14)13-5-6-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNVSTJWUMQKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.

    Sulfonylation of the piperidine ring: This is usually done using sulfonyl chlorides in the presence of a base to form the sulfonyl derivative.

    Final coupling: The oxadiazole and sulfonyl-piperidine intermediates are coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonyl and oxadiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-oxadiazole moiety may play a crucial role in binding to these targets, while the sulfonyl-piperidine group could enhance the compound’s stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Table 1: Comparison of Sulfonyl-Modified Analogs

Compound Name Sulfonyl Group Molecular Formula Molecular Weight Key Features Reference
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine Ethanesulfonyl C₁₃H₂₁N₃O₃S 299.39 Smaller sulfonyl group; reduced steric hindrance compared to aromatic sulfonyl groups.
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine 4-Ethoxybenzenesulfonyl C₁₉H₂₅N₃O₄S 391.48 Bulky aromatic sulfonyl group; may enhance lipophilicity and π-π stacking.
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole Phenyl-methylsulfonyl C₂₃H₂₈N₄O₄S 456.56 Extended aromatic system; potential for improved target affinity.

Key Observations :

  • 4-Ethoxybenzenesulfonyl analog (Table 1, Row 2) demonstrates increased molecular complexity, which could enhance selectivity at the cost of solubility .
  • Phenyl-methylsulfonyl analog (Table 1, Row 3) incorporates a pyridine-oxadiazole scaffold, suggesting dual hydrogen-bonding and π-stacking capabilities in drug-receptor interactions .

Heterocyclic Core Modifications

Table 2: Piperidine vs. Morpholine Analogs

Compound Name Heterocyclic Core Molecular Formula Molecular Weight Key Features Reference
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Piperidine C₁₁H₁₆N₃O 206.27 Lacks sulfonamide group; simpler structure with potential for cationic interactions.
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine Morpholine C₁₁H₁₆N₃O₂ 222.27 Oxygen atom in morpholine enhances polarity and solubility.

Key Observations :

  • Piperidine analog (Table 2, Row 1) lacks the sulfonamide group, reducing steric bulk and enabling protonation at physiological pH for membrane permeability .

Oxadiazole Substituent Variations

Table 3: Oxadiazole-Modified Analogs

Compound Name Oxadiazole Substituent Molecular Formula Molecular Weight Key Features Reference
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine Cyclopropyl C₆H₈F₂N₃O 179.14 Fluorine atoms increase metabolic stability and electronegativity.
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole Isopropyl C₂₃H₂₈N₄O₄S 456.56 Isopropyl group enhances steric bulk, possibly improving target specificity.

Key Observations :

  • Cyclopropyl-oxadiazole (Table 3, Row 1) with fluorine atoms exhibits enhanced electronegativity, favoring interactions with electron-rich binding pockets .
  • Isopropyl-oxadiazole (Table 3, Row 2) demonstrates how bulky substituents can fine-tune steric complementarity in enzyme active sites .

生物活性

The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S with a molecular weight of 329.4 g/mol. The structure features a piperidine core linked to a pyrrolidine sulfonamide and an oxadiazole moiety, which contributes to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including:

  • Anticancer Activity : Several studies have investigated the compound's efficacy against different cancer cell lines. Research indicates that it exhibits significant cytotoxic effects, particularly against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Anticonvulsant Properties : The compound's structural analogs have shown promise in anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management. This activity is attributed to interactions with specific neurotransmitter systems .

The mechanisms underlying the biological activities of the compound are multifaceted:

  • Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in cancer cells, preventing progression through critical phases necessary for cell division.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed, with evidence pointing to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Inhibition of Tubulin Polymerization : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, affecting microtubule dynamics critical for mitosis .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various synthesized derivatives including our compound, it was found that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. The most potent derivatives were further analyzed for their impact on cell cycle dynamics and tubulin polymerization .

Case Study 2: Anticonvulsant Activity

A series of thiazole-integrated compounds were evaluated for their anticonvulsant properties. The presence of the oxadiazole moiety in our compound was linked to enhanced activity against seizure models in vivo, indicating its potential as a therapeutic agent for epilepsy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity in A549, HCT-116, MCF-7
AnticonvulsantEffective in reducing seizure frequency
Cell Cycle ArrestInduces G2/M phase arrest
Apoptosis InductionIncreased pro-apoptotic factors

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine?

  • Methodology :

  • Step 1 : Oxadiazole ring formation via cyclization of acylhydrazides with nitriles under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Functionalization of the piperidine core using nucleophilic substitution (e.g., sulfonylation with pyrrolidine-1-sulfonyl chloride) .
  • Step 3 : Coupling the oxadiazole and piperidine moieties via a methylene linker using reductive amination or alkylation .
    • Key Considerations :
  • Monitor reaction progress with TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and confirm intermediates via ¹H/¹³C NMR (e.g., oxadiazole C=O peak at ~165 ppm) .

Q. How can researchers validate the structural purity of this compound?

  • Analytical Workflow :

  • NMR : Assign peaks for oxadiazole (δ 8.2–8.5 ppm for aromatic protons), piperidine (δ 3.0–3.5 ppm for N-CH₂), and sulfonyl group (δ 2.8–3.2 ppm for S=O adjacent CH₂) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12–14 minutes .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z ~420–430 .

Q. What preliminary biological assays are recommended for this compound?

  • Initial Screening :

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays; compare to positive controls like ciprofloxacin .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Strategy :

  • Variation of Substituents : Replace cyclopropyl with other groups (e.g., methyl, phenyl) to assess impact on target binding .
  • Sulfonyl Group Modification : Test pyrrolidine-sulfonyl against alternative sulfonamides (e.g., piperazine-sulfonyl) for improved solubility or potency .
    • Data Analysis :
  • Use regression models to correlate logP values (calculated via ChemDraw) with observed IC₅₀ values .

Q. How should researchers resolve contradictory bioactivity data across different assays?

  • Case Example : If antimicrobial activity is observed in MIC assays but not in biofilm inhibition studies:

  • Hypothesis : The compound may disrupt membrane integrity but lack penetration into biofilms.
  • Validation : Perform fluorescence microscopy with membrane-staining dyes (e.g., propidium iodide) to confirm mechanism .
    • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for target binding kinetics .

Q. What computational methods are suitable for predicting binding modes of this compound?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., bacterial dihydrofolate reductase PDB:1A6) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
    • Key Parameters :
  • Focus on hydrogen bonds between oxadiazole N-atoms and active-site residues (e.g., Asp27 in DHFR) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。